molecular formula C20H18F2N2O3S B2453754 6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251593-37-9

6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2453754
CAS RN: 1251593-37-9
M. Wt: 404.43
InChI Key: CQICMNNKYHPSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H18F2N2O3S and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin and Dopamine Receptor Affinity

Research on serotonin 5-HT2 and dopamine D2 receptor affinity is a significant area of application. Andersen et al. (1992) synthesized compounds related to your query molecule, demonstrating selectivity and potency for the 5-HT2 receptor with implications for neurological disorders (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992). Similarly, Perregaard et al. (1992) developed derivatives acting as both dopamine D-2 and serotonin 5-HT2 antagonists, indicating potential use in neuroleptic treatments (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Anticancer Properties

Compounds structurally related to your query have shown promising results in cancer research. Hammam et al. (2005) developed fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine, as studied by Desai et al. (2013), demonstrate potent antimicrobial activity, indicating potential applications in infection control (Desai, Rajpara, & Joshi, 2013).

Pharmacokinetics and Drug Metabolism

Research into the pharmacokinetics of novel compounds, as explored by Teffera et al. (2013), can provide insights into drug metabolism and bioavailability, critical for drug development (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).

Antimycobacterial Activity

Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to tuberculosis treatment research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Crystal Structure Analysis

Studies like those by Venkateshan et al. (2019) on crystal structure and molecular docking of pyridine derivatives offer essential data for understanding molecular interactions and designing more effective drugs (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

properties

IUPAC Name

[6-fluoro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S/c21-14-8-9-18-17(12-14)24(16-7-3-2-6-15(16)22)13-19(28(18,26)27)20(25)23-10-4-1-5-11-23/h2-3,6-9,12-13H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICMNNKYHPSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-(2-fluorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

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